molecular formula C19H18N4O5S2 B2977005 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE CAS No. 941893-26-1

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Cat. No.: B2977005
CAS No.: 941893-26-1
M. Wt: 446.5
InChI Key: BSDSPXCBQUJXPL-UHFFFAOYSA-N
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. Some derivatives have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Future Directions

1,3,4-Thiadiazole derivatives are a promising area of research due to their wide range of biological activities. Future research might focus on synthesizing new derivatives, studying their properties, and exploring their potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain high-purity product.

Scientific Research Applications

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has several applications in scientific research:

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-2-17-21-22-19(29-17)23-30(25,26)13-9-7-12(8-10-13)20-18(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-10,16H,2,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDSPXCBQUJXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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